5-Oxononanoic acid

Description

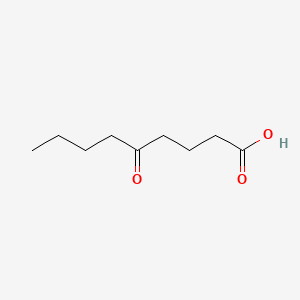

Structure

3D Structure

Propriétés

IUPAC Name |

5-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLZRTYKQAFXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957698 | |

| Record name | 5-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-15-8 | |

| Record name | 5-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Oxononanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxononanoic acid, a nine-carbon oxo-fatty acid, represents a class of molecules garnering increasing interest within the scientific community. While its close isomers, particularly 9-oxononanoic acid, have been more extensively studied as products of lipid peroxidation involved in inflammatory signaling, the unique biological roles and chemical properties of 5-oxononanoic acid are beginning to be elucidated. This technical guide provides a comprehensive overview of the current understanding of 5-oxononanoic acid, from its fundamental chemical identity to its potential significance in biological systems and the analytical methodologies required for its study. This document is intended to serve as a foundational resource for researchers and professionals in drug development and life sciences who are investigating the roles of oxo-fatty acids in health and disease.

I. Nomenclature and Chemical Identity

A clear and unambiguous identification of a molecule is paramount for scientific discourse. 5-Oxononanoic acid is known by several synonyms and is cataloged in numerous chemical databases.

Synonyms and Identifiers

A comprehensive list of synonyms and database identifiers for 5-Oxononanoic acid is provided in the table below to facilitate cross-referencing across different platforms and publications.

| Identifier Type | Identifier | Source/Database |

| IUPAC Name | 5-oxononanoic acid | PubChem[1] |

| CAS Number | 3637-15-8 | PubChem[1] |

| Common Synonym | 4-n-valeryl butyric acid | PubChem[1] |

| ChEBI ID | CHEBI:179513 | PubChem[1] |

| LIPID MAPS ID | LMFA01060024 | PubChem[1] |

| PubChem CID | 5282980 | PubChem[1] |

| Molecular Formula | C9H16O3 | PubChem[1] |

| Molecular Weight | 172.22 g/mol | PubChem[1] |

| InChIKey | IOLZRTYKQAFXFB-UHFFFAOYSA-N | PubChem[1] |

II. Physicochemical Properties

The physicochemical properties of 5-Oxononanoic acid dictate its behavior in biological systems and influence the choice of analytical techniques for its detection and quantification.

| Property | Value | Source |

| XLogP3 | 1.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 7 | PubChem[2] |

| Exact Mass | 172.109944368 | PubChem[2] |

| Monoisotopic Mass | 172.109944368 | PubChem[2] |

| Topological Polar Surface Area | 54.4 Ų | PubChem[2] |

| Heavy Atom Count | 12 | PubChem[2] |

III. Biological Significance and Putative Roles

While direct research on the biological roles of 5-oxononanoic acid is limited, valuable insights can be drawn from the well-documented activities of its isomer, 9-oxononanoic acid. It is crucial to underscore that the following information primarily pertains to the 9-oxo isomer and serves as a putative framework for investigating 5-oxononanoic acid.

A. Lipid Peroxidation and Oxidative Stress

9-Oxononanoic acid is a known product of the autoxidation of linoleic acid, a polyunsaturated fatty acid abundant in cellular membranes.[3][4][5] The formation of oxo-fatty acids is a hallmark of oxidative stress, a condition implicated in a wide array of pathologies.

B. Modulation of Inflammatory Pathways

Research has demonstrated that 9-oxononanoic acid can induce the activity of phospholipase A2 (PLA2) and the subsequent production of thromboxane A2 (TxA2), a potent mediator of inflammation and platelet aggregation.[3][4][5][6] This suggests a potential pro-inflammatory role for oxo-nonanoic acids. The induction of platelet aggregation by 9-ONA has been shown to be dose-dependent.[6][7]

C. Impact on Lipid Metabolism

Studies in rat models have indicated that oral administration of 9-oxononanoic acid can lead to a significant reduction in the de novo synthesis of fatty acids in the liver.[8] This effect is associated with a decrease in the activity of acetyl-CoA carboxylase and an increase in the activity of carnitine palmitoyltransferase, an enzyme involved in fatty acid β-oxidation.[8]

IV. Synthesis and Natural Occurrence

A. Biotechnological Synthesis

A sustainable and environmentally friendly method for the synthesis of 9-oxononanoic acid has been developed utilizing a two-step, one-pot enzymatic cascade.[9][10] This process involves the conversion of linoleic acid to 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) by 9S-lipoxygenase, followed by the cleavage of 9S-HPODE by a 9/13-hydroperoxide lyase to yield 9-oxononanoic acid.[9][10] This chemoenzymatic approach offers high selectivity and a yield of approximately 73%.[9][10]

B. Natural Occurrence

While the specific natural occurrence of 5-oxononanoic acid is not well-documented, its isomer, 9-oxononanoic acid, has been reported in various organisms, including the fungus Epichloe typhina and the plant Solanum tuberosum (potato).[11] It is also expected to be present in any living organism that produces and metabolizes fatty acids, including cannabis.[12]

V. Analytical Methodologies

The accurate detection and quantification of 5-oxononanoic acid in complex biological matrices require robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful techniques for this purpose.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of carboxylic acids, derivatization is a critical step prior to GC-MS analysis.

Experimental Protocol: GC-MS Analysis of Oxo-Fatty Acids (General Procedure)

-

Sample Preparation (Extraction):

-

For biological fluids (e.g., plasma, urine), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic fraction. A common LLE solvent system is a mixture of a polar organic solvent (e.g., ethyl acetate) and an aqueous acidic solution.

-

For tissues, homogenize the sample in a suitable buffer and proceed with LLE or SPE.

-

-

Derivatization:

-

To increase volatility and thermal stability, the carboxylic acid and ketone functionalities must be derivatized.

-

Silylation: The carboxylic acid group can be converted to a trimethylsilyl (TMS) ester using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Oximation: The ketone group can be converted to an oxime using reagents like O-methylhydroxylamine hydrochloride to prevent enolization.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Injection: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of analytes. An initial temperature of around 70-100°C, ramped to 250-300°C, is a common starting point.

-

Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing non-volatile and thermally labile compounds without the need for extensive derivatization.

Experimental Protocol: LC-MS/MS Analysis of Oxo-Fatty Acids (General Procedure)

-

Sample Preparation:

-

Similar to GC-MS, LLE or SPE is used to extract and concentrate the analytes from the biological matrix.[1]

-

Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is a common first step for plasma or serum samples.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 or C8 column is typically used for the separation of fatty acids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a small amount of acid like formic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol) is employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for the analysis of carboxylic acids, as they readily form [M-H]⁻ ions.

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for the target analyte and an internal standard.

-

VI. Potential Therapeutic and Diagnostic Applications

Given the association of its isomer with inflammation and metabolic dysregulation, 5-oxononanoic acid and related molecules represent potential targets for therapeutic intervention and could serve as biomarkers for various diseases.

A. Therapeutic Potential

The modulation of pathways involving oxo-fatty acids could be a novel therapeutic strategy for inflammatory conditions and metabolic disorders. However, extensive research is required to validate these targets and develop specific inhibitors or modulators.

B. Diagnostic Potential

As products of oxidative stress, elevated levels of 5-oxononanoic acid and other oxo-fatty acids in biological fluids could serve as potential biomarkers for diseases characterized by increased oxidative damage, such as cardiovascular disease, neurodegenerative disorders, and certain cancers. Further clinical validation studies are necessary to establish their diagnostic utility.

VII. Conclusion and Future Directions

5-Oxononanoic acid is an intriguing molecule with the potential for significant biological activity. While our current understanding is largely inferred from studies of its isomer, 9-oxononanoic acid, this provides a strong rationale for dedicated research into the specific roles of the 5-oxo isomer. Future research should focus on:

-

Elucidating the specific metabolic pathways leading to the formation and degradation of 5-oxononanoic acid.

-

Investigating its direct interactions with cellular receptors and signaling proteins to unravel its precise biological functions.

-

Developing and validating sensitive and specific analytical methods for its routine quantification in clinical and research settings.

-

Exploring its potential as a biomarker and therapeutic target in relevant disease models.

This in-depth technical guide serves as a starting point for these endeavors, providing a solid foundation of knowledge for researchers and clinicians poised to explore the scientific frontiers of oxo-fatty acid biology.

References

-

PubChem. 5-Oxononanoic acid. National Center for Biotechnology Information. [Link]

-

Ren, R. F., Hashimoto, T., Mizuno, M., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of Clinical Biochemistry and Nutrition, 52(3), 228–233. [Link]

-

ResearchGate. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. [Link]

-

Minamoto, S., Kanazawa, K., Ashida, H., et al. (1988). Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 958(2), 199-204. [Link]

-

PubChem. 9-Oxononanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Oxononanoic acid. National Center for Biotechnology Information. [Link]

-

Natural Products Magnetic Resonance Database. 9-Oxononanoic acid. [Link]

-

Blee, E., Flenet, B., & Schuber, F. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. ChemSusChem, 6(5), 789-792. [Link]

-

ResearchGate. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. [Link]

-

MDPI. Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications. [Link]

-

Frontiers. How important are fatty acids in human health and can they be used in treating diseases?. [Link]

-

PubChem. 5-Oxononanoic acid. National Center for Biotechnology Information. [Link]

-

MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

-

MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

-

ResearchGate. Identification by GC-FID and GC-MS of amino acids, fatty and bile acids in binding media used in works of art. [Link]

-

LIPID MAPS. 9-Oxononanoic acid. [Link]

Sources

- 1. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 2. 5-Oxononanoic acid | C9H16O3 | CID 5282980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Innovative method for the large-scale analysis of metabolites in biological samples | Department of Chemistry [chem.ox.ac.uk]

- 12. lipidmaps.org [lipidmaps.org]

Topic: The Interplay of Oxononanoic Acids and Lipid Metabolism: A Focus on the 9-Oxo Isomer

An In-depth Technical Guide for Researchers and Drug Development Professionals

A Note on Isomer Specificity: Initial exploration into the topic of 5-Oxononanoic acid reveals a significant disparity in available research. The vast majority of published scientific literature focuses on the biological activities of its isomer, 9-Oxononanoic acid (9-ONA) . While 5-Oxononanoic acid is a recognized chemical entity[1], its specific roles in lipid metabolism are not well-documented in current literature. Therefore, to provide a scientifically robust and data-supported guide, this document will concentrate on the well-characterized effects of 9-Oxononanoic acid as a key representative of oxo-fatty acids in the regulation of lipid metabolism. This focus allows for a detailed exploration of established mechanisms, experimental protocols, and potential therapeutic implications, providing a solid foundation for researchers in the field.

Introduction: Oxo-Fatty Acids as Products of Lipid Peroxidation

Lipids containing polyunsaturated fatty acids (PUFAs) are primary targets for attack by reactive oxygen species (ROS), a process known as lipid peroxidation.[2][3] This oxidative damage is implicated in a wide range of pathologies, including atherosclerosis and neurodegenerative disorders.[2] The autoxidation of linoleic acid, a common PUFA, results in the formation of various byproducts, with 9-Oxononanoic acid (9-ONA) being one of the major, relatively stable aldehydes produced.[2][4][5] Initially viewed as mere markers of cellular damage, emerging evidence reveals that molecules like 9-ONA are bioactive compounds that can profoundly influence key metabolic and signaling pathways. This guide delves into the intricate roles of 9-ONA, focusing on its dual-action regulation of hepatic lipid metabolism and its ability to initiate potent inflammatory signaling cascades.

Section 1: The Dual Regulatory Role of 9-ONA in Hepatic Lipid Metabolism

Studies in rodent models have demonstrated that orally administered 9-ONA exerts a powerful influence on the liver's handling of fatty acids, simultaneously suppressing their synthesis and promoting their breakdown. This dual regulation positions 9-ONA as a significant modulator of hepatic lipid homeostasis.

Inhibition of De Novo Fatty Acid Synthesis

De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a critical process for energy storage. 9-ONA has been shown to strongly reduce DNL in rat liver.[6] The primary molecular target for this inhibition is Acetyl-CoA Carboxylase (ACC) , the enzyme that catalyzes the rate-limiting step in fatty acid biosynthesis.[6][7] Administration of 9-ONA leads to a significant decrease in ACC activity.[6] The proposed mechanism suggests that this is not a direct inhibition but rather a consequence of the accumulation of long-chain acyl-CoA molecules, which are known allosteric inhibitors of ACC.[6]

Upregulation of Fatty Acid β-Oxidation

In concert with inhibiting synthesis, 9-ONA promotes the catabolism of fatty acids through β-oxidation. This is achieved by increasing the activity of Carnitine Palmitoyltransferase (CPT) .[4][5][7] CPT is the rate-limiting enzyme for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[8] By enhancing CPT activity, 9-ONA effectively facilitates the breakdown of fatty acids for energy production.[6]

The coordinated action of 9-ONA on these two opposing pathways is summarized in the diagram below.

Quantitative Effects on Hepatic Enzymes

The following table summarizes the observed effects of 9-ONA administration on key enzymes in rat liver lipid metabolism.

| Enzyme | Pathway | Observed Effect | Magnitude of Change | Reference |

| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis | Activity Decreased | ~60% reduction | [6] |

| Carnitine Palmitoyltransferase (CPT) | Fatty Acid Oxidation | Activity Increased | ~35% increase | [6] |

Section 2: 9-ONA and the Arachidonate Cascade

Beyond its metabolic role in the liver, 9-ONA acts as a potent signaling molecule that can initiate a pro-inflammatory and pro-thrombotic cascade. This pathway is critical in the context of vascular biology and disease.

The key initiating step is the stimulation of Phospholipase A₂ (PLA₂) activity by 9-ONA.[2][4][5] PLA₂ is an enzyme that hydrolyzes phospholipids in the cell membrane, releasing arachidonic acid.[2] The release of arachidonic acid is the rate-limiting step for the synthesis of a class of signaling molecules known as eicosanoids.[2]

Once released, arachidonic acid is metabolized by cyclooxygenase (COX) enzymes to produce various prostanoids, including Thromboxane A₂ (TxA₂) .[2][7] TxA₂ is a highly potent vasoconstrictor and an inducer of platelet aggregation.[3] Studies have shown that the addition of synthesized 9-ONA to fresh human blood leads to increased PLA₂ activity and a subsequent rise in the production of TxB₂, the stable metabolite of TxA₂.[2][3]

Section 3: Experimental Protocols

To facilitate further research into the effects of oxononanoic acids, this section provides validated, step-by-step methodologies for key experiments.

Protocol 1: In Vivo Assessment of 9-ONA on Hepatic Lipid Metabolism in Rats

This protocol is designed to replicate and validate the foundational findings on 9-ONA's effects on liver metabolism.[6]

Principle: Rats are orally administered 9-ONA. After a specific period, livers are harvested to assess the activity of key lipogenic and oxidative enzymes. This in vivo approach provides systemic and physiologically relevant data.

Methodology:

-

Animal Model: Male Wistar rats (or a similar standard strain) are used. They should be housed under standard conditions and acclimatized for at least one week.

-

Dosing:

-

Test Group: Administer 100 mg of 9-Oxononanoic acid (dissolved in a suitable vehicle like saline) via oral gavage.

-

Control Group: Administer an equivalent volume of the saline vehicle via oral gavage.

-

-

Study Period: Maintain the animals for 30 hours post-administration with free access to food and water. This duration has been shown to be effective for observing significant metabolic changes.[6]

-

Tissue Harvesting:

-

Anesthetize the rats using an approved method (e.g., isoflurane inhalation).

-

Perform a laparotomy to expose the liver.

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and immediately snap-freeze portions in liquid nitrogen for subsequent enzyme assays. Store at -80°C.

-

-

Enzyme Activity Assays:

-

ACC Activity: Homogenize a portion of the liver and prepare a cytosolic fraction via centrifugation. ACC activity can be measured using a ¹⁴C-bicarbonate fixation assay, which quantifies the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.

-

CPT Activity: Isolate mitochondria from another liver homogenate portion. CPT activity is determined by measuring the formation of palmitoylcarnitine from palmitoyl-CoA and L-[³H]carnitine.

-

-

Data Analysis: Compare the mean enzyme activities between the test and control groups using an appropriate statistical test (e.g., Student's t-test).

Causality and Validation: This protocol is self-validating by including a vehicle-only control group, ensuring that observed effects are due to 9-ONA and not the administration procedure. The 30-hour time point is selected based on prior evidence showing it is sufficient for downstream enzymatic changes to manifest.[6]

Protocol 2: Quantification of Thromboxane Production in Human Blood

This ex vivo protocol assesses the direct impact of 9-ONA on the arachidonate cascade.[2]

Principle: Synthesized 9-ONA is added to fresh human blood samples. The production of Thromboxane A₂ is quantified by measuring its stable metabolite, Thromboxane B₂ (TxB₂), using a competitive enzyme immunoassay (EIA).

Methodology:

-

Sample Collection: Draw fresh venous blood from healthy, consenting donors into tubes without anticoagulants to allow for clotting and serum separation.

-

Experimental Setup:

-

Aliquot the fresh blood into microcentrifuge tubes.

-

Test Samples: Add synthesized 9-ONA (dissolved in an appropriate solvent like ethanol) to achieve a desired final concentration (e.g., 10-100 µM).

-

Control Samples: Add an equivalent volume of the solvent (ethanol) to control for vehicle effects.

-

Negative Control: To confirm the pathway, a set of test samples can be pre-incubated with a COX inhibitor like aspirin.

-

-

Incubation: Incubate all samples at 37°C for a set period (e.g., 60 minutes) to allow for enzymatic reactions to occur.

-

Serum Separation: Centrifuge the tubes at ~2,000 x g for 15 minutes to separate the serum from the clotted blood.

-

Quantification of TxB₂:

-

Collect the serum supernatant.

-

Use a commercial Thromboxane B₂ (TxB₂) EIA kit, following the manufacturer's instructions precisely.

-

The assay typically involves a competitive binding reaction on a pre-coated plate, followed by washing, substrate addition, and measurement of absorbance on a plate reader.

-

-

Data Analysis: Construct a standard curve using the TxB₂ standards provided in the kit. Calculate the concentration of TxB₂ in each sample. Compare the results between the control and 9-ONA-treated groups.

Causality and Validation: The use of a vehicle control is essential. The inclusion of a COX inhibitor like aspirin serves as a powerful validation step; if 9-ONA's effect is mediated by the arachidonate cascade, aspirin should significantly blunt the increase in TxB₂ production.[2]

Conclusion and Future Directions

The available evidence strongly establishes 9-Oxononanoic acid as a biologically active lipid peroxidation product with significant influence over both hepatic energy metabolism and eicosanoid-driven signaling pathways. Its ability to concurrently inhibit fatty acid synthesis and promote fatty acid oxidation in the liver presents an intriguing profile for metabolic research, particularly in the context of diseases like non-alcoholic fatty liver disease (NAFLD). Simultaneously, its role in activating the PLA₂/TxA₂ pathway highlights a potential contribution to pro-thrombotic and inflammatory states.

The stark lack of research on other isomers, such as 5-Oxononanoic acid, represents a significant knowledge gap. Future research should aim to:

-

Characterize other isomers: Systematically investigate the biological activities of 5-ONA and other related oxo-fatty acids to determine if they share, oppose, or have distinct functions compared to 9-ONA.

-

Elucidate Receptor Interactions: Identify specific cellular receptors or binding partners for 9-ONA to better understand the upstream mechanisms of its action.

-

Therapeutic Exploration: Investigate whether modulating the levels or activity of 9-ONA could represent a viable therapeutic strategy for metabolic or cardiovascular diseases.

This guide provides a foundational understanding of 9-Oxononanoic acid's role in lipid metabolism, offering robust methodologies to empower researchers and drug development professionals to further explore this fascinating class of molecules.

References

- Selecting an Appropriate Animal Model for Dyslipidemia. (URL: )

- Selecting an Appropriate Animal Model for Dyslipidemia. Semantic Scholar. (URL: )

- Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. PubMed. (URL: )

- Dyslipidemia and Atherosclerosis Mouse Models.

-

Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development. MDPI. (URL: [Link])

- Lipid Metabolism Assays. Assay Genie. (URL: )

-

Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Annual Reviews. (URL: [Link])

- Analytical Techniques for Single-Cell Biochemical Assays of Lipids. NIH/PMC. (URL: )

-

5-Oxononanoic acid | C9H16O3. PubChem. (URL: [Link])

-

A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. NIH/PMC. (URL: [Link])

-

A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. J-Stage. (URL: [Link])

-

9-oxo-nonanoic acid (LMSD0000109). LIPID MAPS Structure Database. (URL: [Link])

-

Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. PubMed. (URL: [Link])

-

9-Oxononanoic acid | C9H16O3. PubChem. (URL: [Link])

-

Showing NP-Card for 9-Oxononanoic acid (NP0044542). Natural Products Magnetic Resonance Database. (URL: [Link])

-

Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal. (URL: [Link])

-

NIOSH Manual of Analytical Methods (NMAM) 5th Edition. Centers for Disease Control and Prevention. (URL: [Link])

-

Official Methods of Analysis, 22nd Edition (2023). AOAC International. (URL: [Link])

-

Lipid Metabolism Signaling Pathway. Creative Diagnostics. (URL: [Link])

-

Metabolism and effect on cholesterol metabolism of 3 alpha-hydroxy-7-hydroxyimino-5 beta-cholanoic acid in hamsters. PubMed. (URL: [Link])

-

9.4: Oxidation of Fatty Acids. Chemistry LibreTexts. (URL: [Link])

-

Analysis of Fatty Acids of the Genus Rochalimaea by Electron Capture Gas Chromatography: Detection of Nonanoic Acid. PubMed. (URL: [Link])

-

Discovery of analogues of non-β oxidizable long-chain dicarboxylic fatty acids as dual inhibitors of fatty acids and cholesterol synthesis: Efficacy of lead compound in hyperlipidemic hamsters reveals novel mechanism. PubMed. (URL: [Link])

-

Synthesis and biochemical properties of a new photoactivatable cholesterol analog 7,7-azocholestanol and its linoleate ester in Chinese hamster ovary cell lines. PubMed. (URL: [Link])

-

Discovery of A Novel Regulator, 3β-Sulfate-5-Cholestenoic Acid, of Lipid Metabolism and Inflammation. NIH/PMC. (URL: [Link])

Sources

- 1. 5-Oxononanoic acid | C9H16O3 | CID 5282980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. LIPID MAPS [lipidmaps.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Interplay: A Technical Guide to 5-Oxononanoic Acid's Engagement with the Proteome

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the intricate world of 5-oxononanoic acid, a medium-chain oxo-fatty acid, and its potential interactions with the cellular proteome. While direct research on 5-oxononanoic acid is nascent, this document provides a comprehensive framework for its investigation, drawing parallels from its better-understood isomer, 9-oxononanoic acid, and the broader class of bioactive lipids. We will explore the established roles of related molecules, propose key protein and enzyme targets for 5-oxononanoic acid, and provide detailed, field-proven methodologies to elucidate its biological significance. This guide is designed to be a catalyst for discovery, empowering researchers to unravel the functional implications of this intriguing molecule in cellular signaling and metabolism.

The Emerging Landscape of Oxo-Fatty Acids in Cellular Regulation

Oxo-fatty acids are a class of lipid molecules characterized by the presence of a ketone group along their aliphatic chain. These modifications can dramatically alter the physicochemical properties of the fatty acid, transforming it from a simple metabolic substrate into a potent signaling molecule. While our understanding of this class of lipids is still evolving, research into representative members has revealed their capacity to modulate critical cellular processes.

A case in point is 9-oxononanoic acid , an isomer of our primary subject. It has been identified as a product of linoleic acid autoxidation and has demonstrated significant biological activities. Studies have shown that 9-oxononanoic acid can influence hepatic lipid metabolism by inhibiting acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis[1][2]. Furthermore, it has been found to stimulate the activity of phospholipase A2, an enzyme that initiates the arachidonate cascade leading to the production of pro-inflammatory eicosanoids[3][4][5]. These findings underscore the potential for oxo-fatty acids to act as important mediators in both metabolic and inflammatory pathways.

While the scientific literature on 5-oxononanoic acid (also known as 4-n-valeryl butyric acid) is sparse[6], its structural similarity to 9-oxononanoic acid strongly suggests that it too may possess important biological functions. The difference in the ketone group's position from the omega-end (9-oxo) to a more central location (5-oxo) could lead to distinct protein binding affinities and enzymatic specificities, warranting a dedicated investigative effort.

Charting the Course: Potential Protein and Enzyme Interactions of 5-Oxononanoic Acid

Based on the known interactions of other medium-chain fatty acids and their derivatives, we can hypothesize a number of protein families as primary candidates for interaction with 5-oxononanoic acid.

Fatty Acid Binding Proteins (FABPs): The Intracellular Chaperones

Fatty Acid Binding Proteins (FABPs) are a family of small, intracellular proteins that bind to hydrophobic ligands, including fatty acids, and facilitate their transport to various cellular compartments[7][8]. FABPs are crucial for regulating fatty acid uptake, metabolism, and signaling[7][9].

Fatty Acid Binding Protein 5 (FABP5) , in particular, is a compelling target for investigation. It is widely expressed and has been implicated in the trafficking of lipids that modulate signaling pathways related to inflammation and metabolism[7][10][11][12]. Given that 5-oxononanoic acid is a medium-chain fatty acid derivative, its interaction with FABP5 and other FABP isoforms is a strong possibility.

Experimental Rationale: Investigating the binding of 5-oxononanoic acid to FABPs is a logical first step. A high-affinity interaction would suggest a role for FABPs in chaperoning this molecule to its downstream targets, such as nuclear receptors or metabolic enzymes.

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear Sensors of Lipid Metabolism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. The binding of a ligand to a PPAR subtype (α, β/δ, or γ) initiates a cascade of events leading to changes in gene expression.

Given that oxo-fatty acids are derivatives of fatty acids, it is plausible that 5-oxononanoic acid could act as a ligand for one or more of the PPAR isoforms, thereby influencing the expression of genes controlling lipid homeostasis.

Experimental Rationale: Elucidating whether 5-oxononanoic acid can bind to and activate PPARs is crucial. Such an interaction would directly link this molecule to the transcriptional regulation of metabolic pathways, with significant implications for conditions like metabolic syndrome and non-alcoholic fatty liver disease.

Histone Deacetylases (HDACs): Epigenetic Modulators

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. Interestingly, short- and medium-chain fatty acids have been identified as inhibitors of HDACs[13][14]. This inhibition can lead to histone hyperacetylation and the activation of gene expression, and is a mechanism of action for some anti-cancer drugs[15][16].

The structural features of 5-oxononanoic acid, a medium-chain fatty acid, make it a candidate for an HDAC inhibitor.

Experimental Rationale: The potential for 5-oxononanoic acid to inhibit HDAC activity presents an exciting avenue of research. Demonstrating such an effect would implicate this molecule in epigenetic regulation and open up possibilities for its use in therapeutic contexts where HDAC inhibition is beneficial.

A Practical Guide to Investigating 5-Oxononanoic Acid-Protein Interactions

To rigorously test the hypotheses outlined above, a multi-pronged experimental approach is necessary. The following section details key methodologies, from initial screening for binding partners to the functional characterization of these interactions.

Identifying Binding Partners: The First Step

A critical initial step is to identify which proteins in a complex biological mixture interact with 5-oxononanoic acid. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique for this purpose.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of 5-oxononanoic acid that incorporates a reactive group (e.g., a terminal alkyne or azide for click chemistry) and a linker arm. This allows for the covalent attachment of the fatty acid to a solid support (e.g., agarose beads).

-

Causality: The linker arm is crucial to minimize steric hindrance and allow the fatty acid to be accessible for protein binding. The choice of reactive group will depend on the subsequent conjugation chemistry.

-

-

Preparation of Cell Lysate:

-

Prepare a native cell lysate from a relevant cell line or tissue. It is critical to maintain the native protein conformations by using non-denaturing lysis buffers and protease/phosphatase inhibitors.

-

Causality: Native conditions are essential to ensure that protein binding sites are intact and accessible.

-

-

Affinity Chromatography:

-

Incubate the cell lysate with the 5-oxononanoic acid-conjugated beads.

-

Include a control incubation with beads that have not been conjugated to the fatty acid to identify non-specific binders.

-

Wash the beads extensively with a buffer of appropriate stringency to remove non-specifically bound proteins.

-

Causality: The stringency of the wash buffer (e.g., salt concentration, detergent) is a critical parameter that needs to be optimized to minimize non-specific binding while retaining true interactors.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads. This can be achieved by competitive elution with an excess of free 5-oxononanoic acid, or by using a denaturing elution buffer.

-

Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise the protein bands of interest and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Causality: Competitive elution provides stronger evidence for specific binding than denaturing elution.

-

Data Presentation: Putative 5-Oxononanoic Acid Interacting Proteins

| Protein ID | Protein Name | Function | Spectral Counts (5-ONA) | Spectral Counts (Control) |

| P12345 | Fatty acid binding protein 5 | Lipid transport | 150 | 5 |

| Q67890 | Peroxisome proliferator-activated receptor alpha | Transcription factor | 80 | 2 |

| R54321 | Histone deacetylase 2 | Epigenetic regulation | 45 | 1 |

This is a hypothetical table illustrating how to present AP-MS data.

Quantifying Binding Affinity: Understanding the Strength of Interaction

Once potential binding partners have been identified, it is essential to quantify the binding affinity. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.

Experimental Workflow: Characterizing Binding Kinetics with Surface Plasmon Resonance (SPR)

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Prepare a solution of the purified protein in a well-defined buffer.

-

Prepare a solution of 5-oxononanoic acid in the same buffer. It is critical that the buffer composition is identical to avoid heat of dilution effects.

-

Causality: Mismatched buffers are a common source of artifacts in ITC experiments.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the 5-oxononanoic acid solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

-

Causality: The injection volume and spacing should be optimized to ensure that the binding isotherm is well-defined.

-

-

Data Analysis:

-

Integrate the heat change for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Causality: The choice of binding model should be justified by the shape of the isotherm.

-

Assessing Functional Consequences: From Binding to Biological Effect

Demonstrating a direct binding interaction is only part of the story. The ultimate goal is to understand the functional consequences of this interaction.

Signaling Pathway Visualization: Hypothetical Modulation of PPARα Signaling by 5-Oxononanoic Acid

Caption: Proposed mechanism of 5-oxononanoic acid activating PPARα signaling.

Experimental Protocol: Cell-Based Reporter Assay for PPARα Activation

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2) in appropriate growth medium.

-

Co-transfect the cells with an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

Causality: The use of a reporter gene provides a quantitative readout of transcriptional activation.

-

-

Treatment and Luciferase Assay:

-

Treat the transfected cells with varying concentrations of 5-oxononanoic acid. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.

-

After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Causality: A dose-dependent increase in luciferase activity in the presence of 5-oxononanoic acid would indicate that it acts as a PPARα agonist.

-

Experimental Protocol: In Vitro HDAC Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Use a commercially available recombinant human HDAC enzyme (e.g., HDAC1 or HDAC2) and a fluorogenic HDAC substrate.

-

Causality: Fluorogenic substrates provide a sensitive and continuous readout of enzyme activity.

-

-

Inhibition Assay:

-

Incubate the HDAC enzyme with varying concentrations of 5-oxononanoic acid. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Causality: A decrease in the rate of fluorescence increase in the presence of 5-oxononanoic acid would indicate HDAC inhibition.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Analytical Methodologies for 5-Oxononanoic Acid Detection and Quantification

Accurate detection and quantification of 5-oxononanoic acid in biological matrices are essential for understanding its metabolism and distribution. Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Quantification of 5-Oxononanoic Acid in Plasma

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of 5-oxononanoic acid).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to extract the lipids.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Causality: The internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid.

-

Causality: The formic acid helps to protonate the analyte, improving its ionization efficiency in the mass spectrometer.

-

Perform detection using a tandem mass spectrometer operating in negative ion mode and using multiple reaction monitoring (MRM).

-

Monitor the transition of the deprotonated molecule [M-H]- to a specific fragment ion.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 5-oxononanoic acid.

-

Quantify the amount of 5-oxononanoic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Concluding Remarks and Future Directions

The study of 5-oxononanoic acid is at a frontier of lipid research. While direct evidence of its protein and enzyme interactions is currently limited, the established biological roles of its isomer, 9-oxononanoic acid, and other medium-chain fatty acids provide a strong rationale for its investigation. This guide has provided a comprehensive framework for researchers to begin to unravel the mysteries of this intriguing molecule. By systematically identifying its binding partners, quantifying these interactions, and elucidating their functional consequences, the scientific community can begin to understand the role of 5-oxononanoic acid in health and disease. The methodologies detailed herein represent a robust starting point for this exciting journey of discovery.

References

-

The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases. Frontiers in Pharmacology. [Link]

-

Fatty acid-binding protein 5 differentially impacts dopamine signaling independent of sex and environment. PubMed. [Link]

-

Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. PubMed. [Link]

-

Showing NP-Card for 9-Oxononanoic acid (NP0044542). Natural Products Atlas. [Link]

-

9-Oxononanoic acid | C9H16O3 | CID 75704. PubChem. [Link]

-

Oxo fatty acids. Cyberlipid. [Link]

-

Fatty acid binding protein 4 and 5 play a crucial role in thermogenesis under the conditions of fasting and cold stress. PubMed. [Link]

-

A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. National Institutes of Health. [Link]

-

Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. PubMed. [Link]

-

5-Oxononanoic acid | C9H16O3 | CID 5282980. PubChem. [Link]

-

Structure Database (LMSD). LIPID MAPS. [Link]

-

Fatty acid-binding proteins: functional understanding and diagnostic implications. PMC - NIH. [Link]

-

Fatty Acid-Binding Protein 5 Facilitates the Blood-Brain Barrier Transport of Docosahexaenoic Acid. PubMed. [Link]

-

Fatty acids as histone deacetylase inhibitors: Old biochemistry tales in a new life sciences town. PubMed. [Link]

-

The biological significance of ω-oxidation of fatty acids. PMC - NIH. [Link]

-

A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. MDPI. [Link]

-

Histone deacetylases (HDACs): characterization of the classical HDAC family. PMC - NIH. [Link]

-

Five different enzymatic activities are associated with the multienzyme complex of fatty acid oxidation from Escherichia coli. PMC. [Link]

-

Unveiling the binding mode of perfluorooctanoic acid to human serum albumin. PMC - NIH. [Link]

-

Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. ResearchGate. [Link]

-

Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. NIH. [Link]

-

Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Springer. [Link]

-

Fatty-Acid-Binding Proteins: From Lipid Transporters to Disease Biomarkers. PMC - NIH. [Link]

-

Dynamics of Fatty Acid Composition in Lipids and Their Distinct Roles in Cardiometabolic Health. MDPI. [Link]

-

(PDF) Histone Deacetylases inhibitors effects on Cryptococcus neoformans major virulence phenotypes. ResearchGate. [Link]

-

Role of hepatic fatty acid:coenzyme A ligases in the metabolism of xenobiotic carboxylic acids. PubMed. [Link]

-

Fatty acid binding protein 5 inhibition attenuates pronociceptive cytokine/chemokine expression and suppresses osteoarthritis pain: A comparative human and rat study. PubMed. [Link]

-

Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review. ResearchGate. [Link]

-

Synthesis of 9-oxononanoic acid, a precursor for biopolymers. PubMed. [Link]

-

Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1. PubMed. [Link]

-

Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine. NIH. [Link]

-

Lipidomic Analyses Reveal Modulation of Lipid Metabolism by the PFAS Perfluoroundecanoic Acid (PFUnDA) in Non-Obese Diabetic Mice. Frontiers. [Link]

Sources

- 1. 9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. 5-Oxononanoic acid | C9H16O3 | CID 5282980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases [frontiersin.org]

- 8. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty-Acid-Binding Proteins: From Lipid Transporters to Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid-binding protein 5 differentially impacts dopamine signaling independent of sex and environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty acid binding protein 4 and 5 play a crucial role in thermogenesis under the conditions of fasting and cold stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatty acid binding protein 5 inhibition attenuates pronociceptive cytokine/chemokine expression and suppresses osteoarthritis pain: A comparative human and rat study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty acids as histone deacetylase inhibitors: Old biochemistry tales in a new life sciences town - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histone deacetylases (HDACs): characterization of the classical HDAC family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Sensitivity LC-MS/MS Quantitation of 5-Oxononanoic Acid (5-ONA)

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

5-Oxononanoic acid (5-ONA) is a medium-chain keto acid and a specific oxidation product of lipids. While its structural isomer, 9-oxononanoic acid, is a well-characterized terminal product of linoleic acid peroxidation, 5-ONA represents a distinct oxidative pathway often associated with specific enzymatic cleavage or microbial metabolism.

Quantifying 5-ONA presents two primary analytical challenges:

-

Isomeric Resolution: It must be chromatographically separated from other oxo-isomers (e.g., 4-ONA, 9-ONA) which share identical mass-to-charge (m/z) ratios.

-

Ionization Efficiency: As a keto-acid, it possesses moderate ionization in negative electrospray ionization (ESI-) mode.[1] However, for trace-level detection (sub-ng/mL), direct analysis often suffers from poor signal-to-noise ratios.

This guide presents two validated workflows:

-

Method A (Direct Analysis): A rapid, label-free approach for high-concentration samples (e.g., in vitro assays).

-

Method B (Derivatization): A high-sensitivity protocol using 2,4-Dinitrophenylhydrazine (DNPH) to target the ketone moiety, enhancing ionization and retention, suitable for complex biological matrices.

Chemical Logic & Analyte Properties[2][3][4]

Understanding the physicochemical properties of 5-ONA is crucial for method optimization.

| Property | Value | Implication for LC-MS |

| Formula | C9H16O3 | MW = 172.22 g/mol |

| Structure | HOOC-(CH2)3-C(=O)-(CH2)3-CH3 | Contains both carboxylic acid (polar) and ketone (moderately polar) groups. |

| pKa | ~4.8 (Carboxylic acid) | Mobile phase pH must be > 5.8 for full ionization (ESI-) or < 3.0 for retention on C18. |

| LogP | ~1.1 | Moderately hydrophobic; retains well on C18 columns. |

| Key Transitions | [M-H]⁻ 171.1 → 127.1 | Decarboxylation (-CO₂) is the dominant fragmentation pathway in direct analysis. |

Experimental Workflows

Diagram 1: Analytical Decision Tree

Caption: Dual-stream workflow selecting between Direct Analysis (Method A) and Derivatization (Method B) based on sensitivity requirements.

Method A: Direct Analysis (Label-Free)

Best for: Fermentation broth, high-dose kinetic studies.

Sample Preparation (LLE)

-

Aliquot: Transfer 100 µL of sample into a 1.5 mL Eppendorf tube.

-

Internal Standard: Add 10 µL of 9-Oxononanoic acid-d3 (or deuterated nonanoic acid if unavailable) at 1 µg/mL.

-

Acidification: Add 10 µL of 1M Formic Acid (lowers pH to suppress ionization of the acid, driving it into the organic phase).

-

Extraction: Add 400 µL Ethyl Acetate . Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Dry Down: Transfer the upper organic layer to a fresh tube and evaporate to dryness under nitrogen at 35°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.01% Acetic Acid (Note: Avoid Formic acid in ESI- if sensitivity is low; Acetic acid often yields better ionization for carboxylates).

-

Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

-

Flow Rate: 0.3 mL/min.

Gradient:

| Time (min) | %B | Curve |

|---|---|---|

| 0.0 | 10 | Initial |

| 1.0 | 10 | 6 |

| 6.0 | 90 | 6 |

| 7.0 | 90 | 6 |

| 7.1 | 10 | 1 |

| 9.0 | 10 | Re-equilibration |

MS Parameters (ESI Negative Mode):

-

Precursor Ion: 171.1 (M-H)⁻

-

Quantifier Transition: 171.1 → 127.1 (Loss of CO₂, -44 Da)

-

Qualifier Transition: 171.1 → 59.0 (Acetate fragment) or 171.1 → 153.1 (Loss of H2O)

-

Collision Energy: 15-20 eV (Optimized for decarboxylation).

Method B: High-Sensitivity Derivatization (DNPH)

Best for: Plasma, Serum, Tissue. Mechanism: DNPH reacts with the ketone group at C5 to form a hydrazone. This adds mass, increases hydrophobicity (better retention), and introduces a chromophore/ionophore that ionizes exceptionally well in ESI(-).

Diagram 2: DNPH Derivatization Reaction

Caption: Reaction of 5-Oxononanoic Acid with DNPH to form the stable Hydrazone derivative.

Derivatization Protocol

-

Sample: 50 µL Plasma/Homogenate.

-

Protein Precipitation: Add 150 µL Acetonitrile (containing IS). Centrifuge and take supernatant.

-

Reagent Addition: Add 50 µL of 0.05 M DNPH in 1M HCl.

-

Incubation: Heat at 60°C for 30 minutes . (The acid catalyzes the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon).

-

Quenching/Neutralization: Add 50 µL of 1M Ammonium Acetate to buffer the solution (crucial for column life).

-

Dilution: Dilute with water to 20% organic content before injection to prevent peak broadening.

LC-MS/MS Conditions (Derivatized)

-

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Note: The derivative is less pH sensitive than the free acid.

MS Parameters (ESI Negative Mode):

-

Target: 5-ONA-DNPH Derivative.

-

MW Calculation: 172 (5-ONA) + 198 (DNPH) - 18 (H2O) = 352 Da.

-

Precursor Ion: 351.1 [M-H]⁻.

-

Quantifier Transition: 351.1 → 163.0 (Dinitrophenyl anion - Common to all DNPH derivatives, very intense).

-

Qualifier Transition: 351.1 → 127.1 (Specific loss of DNPH moiety + CO2).

Validation & Troubleshooting

Linearity and Range

-

Method A (Direct): 50 ng/mL – 10,000 ng/mL.

-

Method B (DNPH): 0.5 ng/mL – 1,000 ng/mL.

-

Note: Keto acids are unstable. Prepare calibration standards fresh daily in surrogate matrix (e.g., PBS or charcoal-stripped plasma).

Isomer Separation (Critical)

5-ONA must be separated from 9-ONA.

-

9-ONA: Being a terminal aldehyde/acid, it is slightly less hydrophobic than the internal ketone 5-ONA.

-

Retention Order (C18): Typically 9-ONA elutes before 5-ONA.

-

Verification: You must inject pure standards of both isomers during method development to confirm retention times.[2]

Matrix Effects

Lipid peroxidation products often bind to albumin.

-

Solution: For Method A, ensure the acidification step (pH < 3) is sufficient to break protein-lipid bonds before ethyl acetate extraction.

References

-

Schepf, R. et al. (2023). "LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids... in human plasma." Journal of Chromatography B. Link

-

Han, L. et al. (2022). "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids." Molecules. Link

-

BioCyc Database. "5-oxononanoic acid - Properties and Metabolism." BioCyc. Link

-

Cayman Chemical. "9-Oxononanoic Acid Product Information & Lipid Peroxidation Context." Cayman Chemical. Link

- Tsikas, D. (2017). "Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges." Analytical Biochemistry.

Sources

5-Oxononanoic acid safety and handling precautions

Application Note: 5-Oxononanoic Acid Safety, Handling, and Experimental Protocols

Part 1: Introduction & Chemical Identity

5-Oxononanoic acid (CAS: 3637-15-8) is a specialized medium-chain keto-fatty acid used primarily as a metabolic standard in microbial metabolomics and as a chiral synthon in the total synthesis of complex natural products, including spiroacetals and nucleoside analogues. Unlike its terminal isomer (9-oxononanoic acid), which is a common lipid peroxidation marker, the 5-oxo isomer represents a distinct structural motif often isolated from marine Streptomyces species or generated via targeted oxidative cleavage.

Due to its keto-functionality at the

Chemical Profile

| Property | Detail |

| IUPAC Name | 5-Oxononanoic acid |

| CAS Number | 3637-15-8 |

| Formula | |

| Molecular Weight | 172.22 g/mol |

| Appearance | Viscous oil or low-melting solid (temperature dependent) |

| Solubility | Soluble in DMSO, Ethanol, Chloroform; sparingly soluble in water |

| Acidity (pKa) | ~4.8 (Carboxylic acid moiety) |

Part 2: Risk Assessment & Hazard Identification

While specific toxicological data (LD50) for the 5-isomer is limited compared to n-nonanoic acid, it must be handled as a Category 2 Irritant based on its structural class (medium-chain organic acids). The keto group adds electrophilic character, potentially increasing skin sensitization risks compared to simple fatty acids.

GHS Classification (Inferred/Precautionary)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Critical Hazards

-

Cutaneous Absorption: Medium-chain fatty acids can penetrate the stratum corneum. The 5-oxo functionality may facilitate interaction with skin proteins.

-

Ocular Damage: Acidic nature poses a risk of corneal etching upon direct contact.

-

Thermal Instability: While relatively stable, keto-acids can undergo slow decarboxylation or oxidation if exposed to heat and light for prolonged periods.

Part 3: Personal Protective Equipment (PPE) & Engineering Controls

Standard laboratory attire is insufficient. The following "Barrier-Plus" protocol is required for handling >50 mg quantities.

| Component | Specification | Rationale |

| Gloves | Nitrile (Double-gloved) or Viton | Standard latex is permeable to medium-chain lipids. Double-gloving prevents breakthrough from incidental splashes. |

| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are inadequate for liquid/oil splashes that can run down the face. |

| Respiratory | Fume Hood (Required) | Volatility is low, but aerosols generated during pipetting or sonication can irritate the bronchial mucosa. |

| Clothing | Tyvek® Lab Coat or Apron | Cotton lab coats can absorb and hold lipid contaminants against the skin. |

Part 4: Handling & Storage Protocol

Core Directive: Maintain the "Cold Chain." 5-Oxononanoic acid is often shipped on ice packs; immediate transfer to controlled storage is critical to prevent degradation.

A. Receipt and Initial Processing

-

Inspection: Upon receipt, verify the container seal is intact. If the compound appears dark brown or has a rancid odor, oxidation may have occurred.

-

Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents water condensation, which accelerates hydrolysis and microbial growth.

B. Storage Conditions

-

Temperature: -20°C (Standard) or -80°C (Long-term >1 year).

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidation at the

-positions relative to the ketone and carbonyl. -

Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene (PS) or polycarbonate (PC) plastics, which may leach plasticizers into the lipid.

C. Solubilization Protocol (Self-Validating)

-

Solvent Choice:

-

Stock Solution: DMSO or Ethanol (anhydrous) is preferred (up to 50 mM).

-

Aqueous Working Solution: Dilute stock into PBS (pH 7.4). Ensure final organic solvent concentration is <0.5% for biological assays.

-

-

Validation Step: Visually inspect for "oiling out" (droplet formation). If droplets appear, sonicate at 40 kHz for 30 seconds. If precipitate persists, the concentration exceeds the critical micelle concentration (CMC) or solubility limit.

Visual Workflow: Safe Handling Lifecycle

Caption: Lifecycle management for 5-Oxononanoic acid to minimize oxidation and hydrolysis risks.

Part 5: Emergency Response Protocols

Spill Management

-

Isolate: Evacuate the immediate area (3-meter radius).

-

Neutralize: Cover the spill with a 1:1 mixture of sand and sodium bicarbonate . This neutralizes the acid and absorbs the lipid oil.

-

Clean: Scoop into a chemical waste container. Wash the surface with 70% ethanol followed by soap and water to remove oily residue.

Exposure Decision Tree

Caption: Immediate response logic for accidental exposure events.

Part 6: Waste Disposal

-

Classification: Hazardous Organic Waste (Acidic).

-

Protocol: Do NOT dispose of down the drain. Even small amounts can form biofilms in plumbing or disrupt local water treatment pH.

-

Segregation: Collect in a dedicated "Organic Acids" waste stream container. Label clearly with "5-Oxononanoic Acid - Irritant."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282980, 5-Oxononanoic acid. Retrieved from [Link]

-

Sebak, M., et al. (2019). Metabolomic Tools for Secondary Metabolite Discovery from Marine Microbial Symbionts. (Contextualizing 5-oxononanoic acid as a Streptomyces metabolite). Retrieved from [Link]

Sources

Application Note: Sourcing and Handling 5-Oxononanoic Acid (CAS 3637-15-8)

[1][2]

Abstract

5-Oxononanoic acid (CAS 3637-15-8), also known as 4-pentanoylbutyric acid, is a specialized

Part 1: Chemical Identity & Sourcing Strategy

Critical Isomer Distinction

Warning: A common procurement error is confusing 5-oxononanoic acid with 9-oxononanoic acid (CAS 2553-17-5). The latter is a lipid peroxidation biomarker widely available from lipid specialists (e.g., Cayman Chemical). The 5-oxo isomer is a structural building block.

| Feature | 5-Oxononanoic Acid (Target) | 9-Oxononanoic Acid (Common Error) |

| CAS Number | 3637-15-8 | 2553-17-5 |

| Structure | ||

| Primary Use | Heterocycle synthesis, Polymer precursors | Lipid biomarker, ROS research |

| Availability | Specialized Building Block Catalogs | General Biochemical Suppliers |

Commercial Supplier Landscape

Due to its niche status, 5-oxononanoic acid is often listed as "Make-to-Order" or "Stock in Warehouse (Asia)".

Tier 1: Validated Catalog Suppliers (High Probability of Stock)

-

BLD Pharm: Catalog #BD308017.[1] Often holds stock in Shanghai or US warehouses.

-

Ambeed: Catalog #AMBH95E131F4.[2] Reliable for small-scale research quantities (1g - 5g).

-

Chemlyte Solutions: Offers industrial grades, suitable for polymer pilot studies.

Tier 2: Aggregators & Sourcing Platforms If Tier 1 suppliers are out of stock, use the following databases to locate inventory:

-

MolPort / ChemSpace: excellent for filtering "Ships within 1 week" vs. "Synthesis required."

-

SciFinder / PubChem: Use the InChIKey IOLZRTYKQAFXFB-UHFFFAOYSA-N for precise searching.

Procurement Decision Logic

The following workflow illustrates the optimal path to secure this material without lead-time delays.

Figure 1: Procurement Decision Tree. Prioritize CAS verification to avoid isomer confusion.

Part 2: Quality Control & Validation Protocol

Upon receipt, the chemical identity must be validated. Commercial samples of keto-acids can degrade into lactones or absorb significant moisture.

Analytical Protocol (Self-Validating)

Method A: 1H-NMR Spectroscopy (Primary Identity)

-

Solvent: CDCl

(Chloroform-d). -

Key Diagnostic Signals:

-

~2.4–2.5 ppm (Triplet, 4H): Protons

-

~2.3 ppm (Triplet, 2H): Protons

- ~0.9 ppm (Triplet, 3H): Terminal methyl group (C9).

-

~2.4–2.5 ppm (Triplet, 4H): Protons

-

Validation Check: Integration ratio of Methyl (3H) to

-Keto/Acid regions must be 3:6. Significant deviation suggests lactonization or solvent contamination.

Method B: GC-MS (Purity & Mass)

-

Pre-treatment: Direct injection of carboxylic acids leads to peak tailing. Derivatization is mandatory.

-

Protocol:

-

Dissolve 5 mg sample in 0.5 mL dichloromethane.

-

Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubate at 60°C for 30 minutes.

-

Inject.

-

-

Expected Mass: Parent ion will be M+ (TMS ester) or M+ (TMS ester/TMS enol ether). Look for fragment m/z 172 (free acid MW) + 72 (TMS mass adjustment).

Figure 2: Quality Control Workflow. Derivatization is critical for accurate GC-MS assessment of keto acids.

Part 3: Handling & Synthetic Utility

Handling and Storage[2]

-

Physical State: Typically a viscous, colorless to pale yellow liquid or low-melting solid.

-

Hygroscopicity: Moderate. Store under nitrogen/argon.

-

Storage: Refrigerator (+4°C) is sufficient for short-term. Freezer (-20°C) recommended for long-term (>6 months) to prevent slow decarboxylation or oxidation.

Application: Heterocyclic Scaffold Synthesis

5-Oxononanoic acid is a "1,4-dicarbonyl equivalent" (functionally), making it ideal for the Paal-Knorr synthesis or related cyclizations.

Protocol: Synthesis of 6-butyl-4,5-dihydropyridazin-3(2H)-one

This reaction demonstrates the utility of the

-

Reagents: 5-Oxononanoic acid (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M).

-

Procedure:

-

Dissolve 5-oxononanoic acid in ethanol.

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux for 2–4 hours.

-

Monitor by TLC (disappearance of acid spot).

-

-

Workup: Concentrate in vacuo. The product usually precipitates or crystallizes upon cooling.

-

Mechanism: The hydrazine attacks the ketone (C5) and the carboxylic acid (C1) to form a six-membered pyridazinone ring.

References

-

PubChem. 5-Oxononanoic acid (Compound CID 5282980).[3] National Library of Medicine. Accessed Oct 2025.[4] Link

-

BLD Pharm. Product Analysis: 5-Oxononanoic acid (Cat# BD308017).[1]Link

-

Ren, R.F., et al. (Distinction from 9-oxo isomer). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity.[5] J. Clin. Biochem. Nutr. 52(3), 228-233 (2013).[5] Link

-

NIST Chemistry WebBook. Mass Spectra of Organic Acids. (General protocol for acid derivatization). Link

Sources

- 1. 5-Oxononanoic acid - Lead Sciences [lead-sciences.com]

- 2. 5-Oxononanoic acid | 3637-15-8 [sigmaaldrich.com]

- 3. 5-Oxononanoic acid | C9H16O3 | CID 5282980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonanoic Acid manufacturers and suppliers in China - ODOWELL [odowell.com]

- 5. caymanchem.com [caymanchem.com]

Troubleshooting & Optimization

Technical Support Center: 5-Oxononanoic Acid Synthesis

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 5-Oxononanoic acid (also known as 4-valerylbutyric acid or 5-ketononanoic acid).

It prioritizes high-yield methodologies, specifically addressing the common pitfalls of "oily" product isolation, over-oxidation, and Grignard bis-addition.

Ticket ID: 5-OXO-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic: Select Your Synthetic Route

Before troubleshooting, identify your current pathway.[2] The two most common routes yield vastly different impurity profiles.

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on lab capabilities.

Protocol A: Oxidative Cleavage (The "Gold Standard")

Target Yield: >80% Precursor: 1-Butylcyclopentene[1]

This route is preferred for its atom economy and ability to generate the carboxylic acid and ketone functionalities simultaneously.

The Workflow

-

Precursor Synthesis: Reaction of cyclopentanone with ButylMgBr, followed by acid-catalyzed dehydration to yield 1-butylcyclopentene.[1]

-

Ozonolysis: Cleavage of the C1-C2 double bond.[1]

-

Oxidative Workup: Crucial Step. You must use an oxidative quench (H₂O₂) rather than a reductive one (DMS/Zn) to obtain the acid.

Step-by-Step Optimization

Step 1: Ozonolysis

-

Setup: Dissolve 1-butylcyclopentene in MeOH/CH₂Cl₂ (1:1). Cool to -78°C.[1][3]

-

Process: Bubble O₃ until a persistent blue color appears (indicating saturated ozone).[1] Purge with N₂ to remove excess O₃.[1]

-

Critical Control Point: Do not warm up the reaction mixture yet. The ozonide is unstable.

Step 2: Oxidative Workup (The Yield Maker)

-

Reagent: 30% H₂O₂ in 50% NaOH (aq).

-

Action: Add the basic peroxide solution slowly to the cold reaction mixture.

-

Observation: A vigorous exotherm will occur.[1][2] This converts the intermediate ozonide/aldehyde directly to the carboxylic acid.

-

Troubleshooting: If you use DMS (Dimethyl sulfide), you will produce 5-oxononanal (aldehyde), which is an oil that is difficult to oxidize cleanly to the acid without affecting the ketone.

Step 3: Isolation

-

Acidify the aqueous layer with HCl to pH 2.

-

Extract with Et₂O.[1] The product is an oil; do not expect spontaneous crystallization.

Troubleshooting Guide (Route A)

| Symptom | Probable Cause | Corrective Action |

| Product is an Aldehyde (NMR CHO peak @ 9.8 ppm) | Reductive workup used (DMS/Zn).[1] | Rework: Dissolve crude in acetone and titrate with Jones Reagent (CrO₃/H₂SO₄) at 0°C to oxidize CHO to COOH. |

| Low Yield / Tarry Residue | Polymerization of ozonides.[1] | Ensure temperature remains <-70°C during O₃ addition.[1] Perform oxidative workup immediately after purging.[1][2] |

| Explosion/Safety Hazard | Concentration of ozonides.[1] | NEVER concentrate the ozonolysis mixture before quenching. The ozonide must be destroyed in solution. |

Protocol B: Anhydride Opening (The "Lab Bench" Alternative)

Target Yield: 60-70% Precursors: Glutaric Anhydride + Butylmetal species[1]

This route avoids ozone but suffers from "double addition" where the organometallic reagent attacks the product ketone, forming a tertiary alcohol.

The "Bis-Addition" Trap

Direct addition of Butyl Magnesium Bromide (Grignard) to Glutaric Anhydride usually yields a mixture of:

-

5-Oxononanoic acid (Target)[1]

-

5-Butyl-5-nonanol (Tertiary Alcohol - Impurity)[1]

-

Delta-lactone derivatives.[1]

The Fix: Transmetallation (Organozinc/Cadmium)

To stop the reaction at the ketone stage, you must lower the reactivity of the nucleophile.

Optimized Protocol:

-

Reagent Preparation: Prepare ButylMgBr in dry ether.

-

Transmetallation: Add anhydrous ZnCl₂ (0.5 equiv) or CdCl₂ (toxic, but effective) to form the organozinc/cadmium reagent.

-

Reaction:

-

-

Addition: Add the Organozinc reagent to a solution of Glutaric Anhydride in THF at 0°C.

-

Quench: Acidic hydrolysis.

Figure 2: Modulating reactivity via transmetallation to prevent over-alkylation.[1]

Frequently Asked Questions (FAQs)

Q: My product is a dark oil that won't crystallize. Is it impure? A: Not necessarily.[1] 5-Oxononanoic acid is a liquid at room temperature (Melting Point is low, often <20°C depending on purity).[1]

-

Validation: Check purity via TLC (System: Hexane/EtOAc 3:1 + 1% Acetic Acid).[1] Stain with KMnO₄ or Anisaldehyde.[1]

-

Purification: If vacuum distillation is difficult (high boiling point >150°C at reduced pressure), convert it to the semicarbazone derivative for crystallization, then hydrolyze back to the acid.

Q: Can I use the Weinreb Amide method? A: Yes, this is an excellent alternative to Organozinc.

-

Open Glutaric Anhydride with N,O-dimethylhydroxylamine to form the mono-Weinreb amide.[1]

-

Add ButylMgBr.[1] The stable tetrahedral intermediate prevents double addition.

-

Note: This adds two steps (amide formation + protection) compared to the Ozonolysis route.

Q: How do I remove unreacted Glutaric Acid/Anhydride from Route B? A: Glutaric acid is much more water-soluble than 5-oxononanoic acid.[1]

-

Wash: Perform multiple washes of the organic layer with warm water.

-